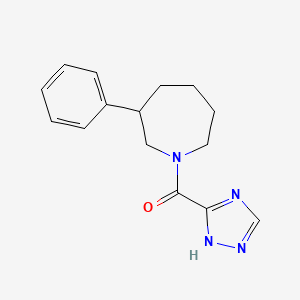

3-(1-Methylcyclohexyl)-1,2-oxazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds, such as 5-methylene-1,3-oxazolidin-2-ones, is achieved through an electrochemical process that involves acetylenic amines and carbon dioxide. This process is noted for its good to excellent yields, mild conditions, and avoidance of toxic chemicals and catalysts . Additionally, the reaction of 5-methylene-1,3-dioxolan-2-ones with amines, including the sodium salts of amino acids, leads to the formation of 4-hydroxy-2-oxazolidinones, with the reaction conditions varying based on the basicity of the amines . These methods could potentially be adapted for the synthesis of 3-(1-Methylcyclohexyl)-1,2-oxazol-5-amine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be elucidated using techniques such as X-ray diffraction, as demonstrated in the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides . The X-ray diffraction structure can reveal details such as tautomeric forms and hydrogen bonding distances. Similarly, the structure of derivatives of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines has been confirmed by 1H NMR and ESI-MS data, and X-ray crystallography data have provided insights into the crystal structure and intermolecular contacts .

Chemical Reactions Analysis

The chemical reactions involving compounds related to this compound include the formation of new heterocyclic systems through the interaction of amines with other reactants . For instance, the use of o-phenylenediamine with 5-methylene-1,3-dioxolan-2-ones leads to a new heterocyclic system . Additionally, the transformation of 1,2,4-triazine scaffolds into pyridine ones has been performed under autoclave conditions, with the methylsulfanyl group remaining intact during the synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to this compound can be inferred from the properties of the compounds discussed in the papers. For example, the 1H NMR spectra provide information about the chemical environment of protons in the molecule, such as the presence of a three-proton singlet corresponding to the methylsulfanyl group protons . The stability of functional groups under various reaction conditions, as well as the formation of intermolecular contacts in the crystal structure, are also important aspects of the physical and chemical properties of these compounds .

Scientific Research Applications

α-Metalated Isocyanides in Organic Synthesis

α-Alkali-metalated isocyanides, obtainable from isocyanides and bases, exhibit both nucleophilic and electrophilic properties. They contribute to the synthesis of heterocycles, such as 2-oxazolines, 2-thiazolines, and imidazolines, and are synthons for α-metalated primary amines. These compounds are pivotal in organic synthesis, including the preparation of amino acids, 1,2- and 1,3-amino alcohols, and diaminoalkanoic acids (Schöllkopf, 1979).

Electrophilic Aminations with Oxaziridines

Oxaziridines enable the transfer of NH groups to various nucleophiles, leading to the synthesis of azines, hydrazines, diaziridines, and aminodicarboxylic derivatives. This process is significant for creating compounds with potential applications in medicinal chemistry and drug development (Andreae & Schmitz, 1991).

Catalytic Activity in Heterocycle Synthesis

The synthesis of stable spirocyclic (alkyl)(amino)carbenes and their application in catalyzing the hydroamination of internal alkynes demonstrates the potential of these compounds in enlarging the scope of heterocyclic compound synthesis. This is particularly relevant for the development of nitrogen-containing heterocycles, showcasing the versatility of such chemical frameworks in organic synthesis (Zeng et al., 2009).

Antimicrobial Poly(oxazoline)s

Poly(2-alkyl-1,3-oxazoline)s with terminal quarternary ammonium groups have been synthesized and investigated for their antimicrobial properties against Staphylococcus aureus. This research highlights the potential of poly(oxazoline)-based compounds as antibacterial agents, with implications for developing new antimicrobial materials (Waschinski & Tiller, 2005).

Heterocyclic Amines and Carcinogenesis

The study of heterocyclic amines (HCAs) and their DNA adducts provides insights into the mutagenic and carcinogenic potential of these compounds. Understanding the formation and impact of HCA-DNA adducts is critical for assessing the role of dietary HCAs in human carcinogenesis and for the development of strategies to mitigate these risks (Schut & Snyderwine, 1999).

Mechanism of Action

Future Directions

The future directions for this compound would depend on its applications. If it shows promise in a particular area (like medicinal chemistry or materials science), then future research might focus on optimizing its properties for that application or exploring its mechanism of action in more detail .

properties

IUPAC Name |

3-(1-methylcyclohexyl)-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-10(5-3-2-4-6-10)8-7-9(11)13-12-8/h7H,2-6,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYNMWOGQHCONZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)C2=NOC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,5-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2515944.png)

![N-(4-ethylphenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2515945.png)

![2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2515946.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B2515947.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2515948.png)

![N-[cyano(cyclohexyl)methyl]-1-(2,2-difluoroethyl)piperidine-4-carboxamide](/img/structure/B2515949.png)

![2-Chloro-1-[(2S)-2-(2-cyclopentylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2515951.png)

![(E)-methyl 3-methyl-2-((3-methylisoxazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2515952.png)

![5-{[4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}-2-methoxybenzamide](/img/structure/B2515953.png)